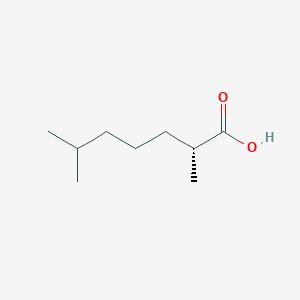
(r)-2,6-Dimethylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2,6-Dimethylheptanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by a heptanoic acid backbone with two methyl groups attached at the 2nd and 6th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,6-Dimethylheptanoic acid typically involves the use of Grignard reagents or organolithium compounds. One common method is the reaction of 2,6-dimethylheptan-1-ol with a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction conditions often require a controlled temperature and pH to ensure the selective oxidation of the alcohol to the corresponding carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of ®-2,6-Dimethylheptanoic acid may involve the catalytic hydrogenation of 2,6-dimethylheptan-1-one followed by oxidation. This method allows for large-scale production with high yield and purity. The use of catalysts such as palladium on carbon (Pd/C) can enhance the efficiency of the hydrogenation process.
Análisis De Reacciones Químicas
Types of Reactions
®-2,6-Dimethylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol or aldehyde.
Substitution: The hydrogen atoms in the methyl groups can be substituted with halogens or other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2)
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or aldehydes
Substitution: Formation of halogenated derivatives
Aplicaciones Científicas De Investigación
®-2,6-Dimethylheptanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of ®-2,6-Dimethylheptanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in fatty acid metabolism. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethylheptanoic acid: Lacks the ®-configuration, resulting in different stereochemistry and potentially different biological activity.
2,6-Dimethylhexanoic acid: Shorter carbon chain, leading to different physical and chemical properties.
2,6-Dimethyloctanoic acid: Longer carbon chain, which may affect its solubility and reactivity.
Uniqueness
®-2,6-Dimethylheptanoic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological molecules
Propiedades
Fórmula molecular |
C9H18O2 |
|---|---|
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(2R)-2,6-dimethylheptanoic acid |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-4-6-8(3)9(10)11/h7-8H,4-6H2,1-3H3,(H,10,11)/t8-/m1/s1 |
Clave InChI |
MDAPKSVKYITQHQ-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CCCC(C)C)C(=O)O |
SMILES canónico |
CC(C)CCCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





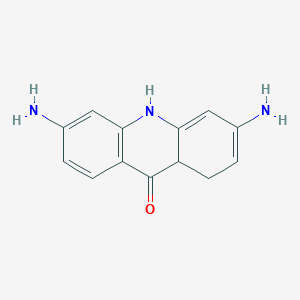



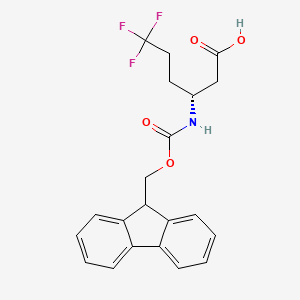



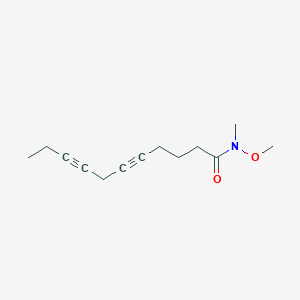
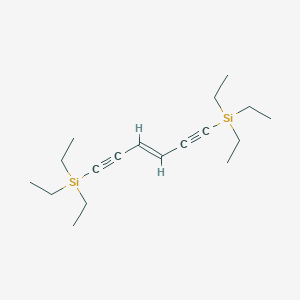
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)
